molecular formula C20H15N3O3 B7710091 N-{3-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-YL]phenyl}furan-2-carboxamide

N-{3-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-YL]phenyl}furan-2-carboxamide

Cat. No.: B7710091
M. Wt: 345.4 g/mol
InChI Key: MGRPJPLVJCIMDM-UHFFFAOYSA-N
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Description

N-{3-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-YL]phenyl}furan-2-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds. It features a furan ring, an oxadiazole ring, and a carboxamide group, making it a molecule of interest in various fields of scientific research due to its potential biological and chemical properties.

Properties

IUPAC Name

N-[3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]phenyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15N3O3/c1-13-7-9-14(10-8-13)18-22-20(26-23-18)15-4-2-5-16(12-15)21-19(24)17-6-3-11-25-17/h2-12H,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGRPJPLVJCIMDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NOC(=N2)C3=CC(=CC=C3)NC(=O)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{3-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-YL]phenyl}furan-2-carboxamide typically involves multiple steps:

    Formation of the Oxadiazole Ring: This can be achieved through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under dehydrating conditions.

    Coupling with the Furan Ring: The oxadiazole intermediate is then coupled with a furan-2-carboxylic acid derivative using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).

    Final Assembly: The final step involves the formation of the carboxamide bond, typically through the reaction of the amine group with the carboxylic acid derivative under mild conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group on the phenyl ring, leading to the formation of carboxylic acids.

    Reduction: Reduction reactions can target the oxadiazole ring, potentially opening it up to form different derivatives.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

    Substitution: Reagents like halogens (Cl2, Br2) for electrophilic substitution or organolithium compounds for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methyl group can yield benzoic acid derivatives, while substitution reactions can introduce various functional groups like halides or alkyl groups.

Scientific Research Applications

N-{3-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-YL]phenyl}furan-2-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-{3-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-YL]phenyl}furan-2-carboxamide involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The furan ring may also contribute to the compound’s binding affinity and specificity. These interactions can lead to various biological effects, such as antimicrobial or anticancer activity.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-Methylphenyl)-1,2,4-oxadiazole-5-carboxamide
  • Furan-2-carboxamide derivatives
  • Phenyl-oxadiazole compounds

Uniqueness

N-{3-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-YL]phenyl}furan-2-carboxamide is unique due to its combination of a furan ring, an oxadiazole ring, and a carboxamide group. This unique structure provides it with distinct chemical and biological properties, making it a valuable compound for research and development in various fields.

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